molecular formula C30H46F2Sn B12559221 Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 142799-36-8

Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-

Cat. No.: B12559221
CAS No.: 142799-36-8
M. Wt: 563.4 g/mol
InChI Key: UEYAVUYZHSXIPD-UHFFFAOYSA-L
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Description

Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- is a chemical compound that features a tin (Sn) atom bonded to two fluorine (F) atoms and two 2,4,6-tris(1-methylethyl)phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of tin halides with 2,4,6-tris(1-methylethyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:

SnCl2+2LiC6H2(CHMe2)3Sn(C6H2(CHMe2)3)2+2LiCl\text{SnCl}_2 + 2 \text{LiC}_6\text{H}_2(\text{CHMe}_2)_3 \rightarrow \text{Sn(C}_6\text{H}_2(\text{CHMe}_2)_3)_2 + 2 \text{LiCl} SnCl2​+2LiC6​H2​(CHMe2​)3​→Sn(C6​H2​(CHMe2​)3​)2​+2LiCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert it back to its elemental tin state.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Tin oxides (SnO₂).

    Reduction: Elemental tin (Sn).

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in organotin chemistry for the synthesis of complex organometallic compounds.

    Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.

    Medicine: Explored for its potential in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating catalytic reactions or forming stable complexes. The pathways involved often include coordination chemistry and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Stannane, 9H-fluoren-9-ylmethoxybis[2,4,6-tris(1-methylethyl)phenyl]-: Another organotin compound with similar structural features but different substituents.

    Bis[2,4,6-tris(trifluoromethyl)phenyl]stannylene: A compound with trifluoromethyl groups instead of isopropyl groups.

Uniqueness

Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- is unique due to its specific combination of fluorine and 2,4,6-tris(1-methylethyl)phenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

142799-36-8

Molecular Formula

C30H46F2Sn

Molecular Weight

563.4 g/mol

IUPAC Name

difluoro-bis[2,4,6-tri(propan-2-yl)phenyl]stannane

InChI

InChI=1S/2C15H23.2FH.Sn/c2*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;;/h2*7-8,10-12H,1-6H3;2*1H;/q;;;;+2/p-2

InChI Key

UEYAVUYZHSXIPD-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)(F)F)C(C)C

Origin of Product

United States

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